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Compound of Interest

Compound Name: PRT062607 Hydrochloride

Cat. No.: B560115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the spleen tyrosine kinase (SYK)

inhibitors PRT062607 hydrochloride and entospletinib, with a focus on their selectivity

profiles. The information presented is curated from publicly available experimental data to

assist researchers in making informed decisions for their discovery and development programs.

Introduction to PRT062607 Hydrochloride and
Entospletinib
Spleen tyrosine kinase (SYK) is a critical mediator of signal transduction downstream of various

immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Its central role in

immune cell activation has made it an attractive therapeutic target for a range of hematological

malignancies and autoimmune disorders.

PRT062607 hydrochloride (also known as P505-15) is a potent and highly selective, orally

bioavailable small molecule inhibitor of SYK.[1][2] It has demonstrated inhibition of SYK-

mediated signaling and has been investigated for its therapeutic potential in B-cell

malignancies.[2][3]

Entospletinib (formerly GS-9973) is a second-generation, orally bioavailable and selective SYK

inhibitor.[4] It has been evaluated in clinical trials for various hematological cancers, including
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chronic lymphocytic leukemia (CLL).[4] Entospletinib was developed to have an improved

selectivity profile, potentially leading to fewer off-target effects.[5]

Mechanism of Action
Both PRT062607 and entospletinib are ATP-competitive inhibitors of SYK. They bind to the

ATP-binding pocket of the SYK enzyme, preventing the phosphorylation of downstream

substrates and thereby disrupting the signaling cascades initiated by immunoreceptors.

Comparative Selectivity Profile
The defining difference between various kinase inhibitors often lies in their selectivity. A more

selective inhibitor is generally expected to have a better safety profile due to fewer off-target

effects. The following tables summarize the available quantitative data on the selectivity of

PRT062607 hydrochloride and entospletinib.

Disclaimer: The following data is compiled from different studies and experimental platforms

(Millipore KinaseProfiler for PRT062607 and DiscoverX KINOMEscan for entospletinib). Direct

comparison should be approached with caution as the assay conditions and kinase panels may

differ.

Table 1: Biochemical Potency against SYK
Compound Assay Type IC₅₀ (nM) Reference

PRT062607

Hydrochloride
Cell-free assay 1 [6]

Entospletinib Cell-free assay 7.7 [7]

Table 2: Kinase Selectivity of PRT062607 Hydrochloride
Data from a screening panel of 270 kinases.[8]
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Kinase Fold Selectivity vs. SYK

Fgr >80

Lyn >80

FAK >80

Pyk2 >80

ZAP70 >80

FLT3 >80

MLK1 >80

Table 3: KinomeScan Selectivity Profile of Entospletinib
Data from a KINOMEscan panel of 359 non-mutant kinases at 10 µM.

Kinase Selectivity vs. Syk (Fold) Note

TNK1 <10
Only kinase showing less than

10-fold selectivity

Other 357 kinases >10 High selectivity observed

Signaling Pathways and Points of Inhibition
The following diagrams illustrate the central role of SYK in B-cell receptor (BCR) and Fc

receptor (FcR) signaling pathways and the mechanism of inhibition by PRT062607 and

entospletinib.
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FcR Signaling Inhibition

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are

based on generally accepted practices and information from various sources.

Biochemical Kinase Inhibition Assay (Generic ADP-
Glo™ Protocol)
This protocol outlines a general procedure for determining the in vitro potency of an inhibitor

against SYK using a luminescence-based assay that measures ADP production.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b560115?utm_src=pdf-body-img
https://www.benchchem.com/product/b560115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Enzyme, Substrate, ATP, Inhibitor)

Plate Setup
(Add Inhibitor/Vehicle)

Add SYK Enzyme

Pre-incubate

Initiate Reaction
(Add Substrate/ATP Mix)

Incubate at RT

Stop Reaction & Deplete ATP
(Add ADP-Glo™ Reagent)

Incubate at RT

Detect ADP
(Add Kinase Detection Reagent)

Incubate at RT

Read Luminescence

Data Analysis
(IC₅₀ Determination)

End

Click to download full resolution via product page

ADP-Glo™ Kinase Assay Workflow
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Materials:

Recombinant human SYK enzyme

SYK substrate (e.g., poly(Glu,Tyr) 4:1)

PRT062607 Hydrochloride or Entospletinib

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

ATP

DMSO

White, opaque 384-well assay plates

Procedure:

Reagent Preparation:

Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to create a

concentration gradient.

Thaw and dilute the SYK enzyme to the desired concentration in cold Kinase Buffer.

Prepare a substrate and ATP mixture in Kinase Buffer.

Assay Plate Setup:

Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2 µL of diluted SYK enzyme to each well.

Incubate for 15 minutes at room temperature.

Kinase Reaction:
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Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

Incubate for 60 minutes at room temperature.

ADP Detection:

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent to

each well.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Data Acquisition and Analysis:

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle

control.

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular B-Cell Activation Assay (Flow Cytometry)
This protocol describes a method to assess the inhibitory effect of the compounds on B-cell

activation by measuring the expression of the activation marker CD69 on the cell surface.

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells

RPMI-1640 medium supplemented with 10% FBS

Anti-IgD antibody or other BCR-stimulating agent

PRT062607 Hydrochloride or Entospletinib
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Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

FACS buffer (e.g., PBS with 2% FBS)

96-well cell culture plates

Flow cytometer

Procedure:

Cell Preparation:

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

Resuspend cells in complete RPMI-1640 medium.

Inhibitor Treatment and Stimulation:

Seed cells into a 96-well plate.

Add serial dilutions of the inhibitor or DMSO (vehicle control) to the cells and pre-incubate

for 1-2 hours at 37°C.

Stimulate the cells with anti-IgD antibody (or other appropriate stimulus) and incubate for

16-18 hours at 37°C.[4]

Antibody Staining:

Harvest the cells and wash with FACS buffer.

Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD19 and

anti-CD69 antibodies.

Incubate for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Data Acquisition and Analysis:
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Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Gate on the CD19-positive B-cell population.

Determine the percentage of CD69-positive cells within the B-cell gate for each condition.

Calculate the IC₅₀ value for the inhibition of B-cell activation.

Cellular Basophil Degranulation Assay (Flow Cytometry)
This protocol measures the inhibition of FcεRI-mediated basophil degranulation by quantifying

the surface expression of CD63.

Materials:

Heparinized whole blood or isolated basophils

Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)

Anti-FcεRI antibody or other degranulation stimulus

PRT062607 Hydrochloride or Entospletinib

Fluorochrome-conjugated antibodies: anti-IgE (or other basophil marker like CCR3), anti-

CD63

Lysis buffer

Flow cytometer

Procedure:

Inhibitor Treatment and Stimulation:

In a tube, combine whole blood or isolated basophils with serial dilutions of the inhibitor or

DMSO (vehicle control).

Pre-incubate for 15 minutes at 37°C.
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Add the stimulating agent (e.g., anti-FcεRI antibody) and incubate for 30 minutes at 37°C.

Antibody Staining:

Stop the reaction by placing the tubes on ice.

Add fluorochrome-conjugated anti-IgE and anti-CD63 antibodies.

Incubate for 30 minutes on ice in the dark.

Red Blood Cell Lysis and Cell Fixation:

Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.

Centrifuge the cells and wash with buffer.

Data Acquisition and Analysis:

Resuspend the cells in buffer and acquire data on a flow cytometer.

Gate on the basophil population (e.g., IgE-positive cells).

Determine the percentage of CD63-positive cells within the basophil gate.

Calculate the IC₅₀ value for the inhibition of basophil degranulation.

Summary and Conclusion
Both PRT062607 hydrochloride and entospletinib are potent inhibitors of SYK. Based on the

available, albeit not directly comparative, data, entospletinib appears to have a highly selective

kinome profile. PRT062607 is also reported to be highly selective against the kinases it was

tested against.

The choice between these two inhibitors for research and development purposes will depend

on the specific requirements of the study. For applications demanding the highest possible

specificity for SYK, the broader kinome scan data for entospletinib may be more informative.

However, PRT062607 also demonstrates a high degree of selectivity and potency.
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This guide provides a foundation for understanding the key differences in the selectivity of

PRT062607 hydrochloride and entospletinib. Researchers are encouraged to consult the

primary literature for more detailed information and to consider profiling these inhibitors head-

to-head under their own experimental conditions for the most accurate comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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